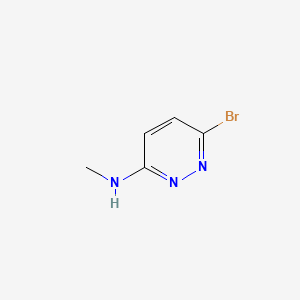

6-Bromo-N-methylpyridazin-3-amine

描述

6-Bromo-N-methylpyridazin-3-amine is a chemical compound with the molecular formula C5H6BrN3 It is a derivative of pyridazine, a heterocyclic compound containing two nitrogen atoms in a six-membered ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-methylpyridazin-3-amine typically involves the bromination of N-methylpyridazin-3-amine. One common method is the reaction of N-methylpyridazin-3-amine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction proceeds with the substitution of a hydrogen atom by a bromine atom at the 6-position of the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

6-Bromo-N-methylpyridazin-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield N-methylpyridazin-3-amine derivatives with different substituents at the 6-position.

科学研究应用

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Bromination | Bromine or N-bromosuccinimide (NBS) | Solvent like acetic acid |

| Nucleophilic Substitution | Methylamine | Base such as sodium hydride |

Scientific Research Applications

Medicinal Chemistry

6-Bromo-N-methylpyridazin-3-amine serves as an intermediate in synthesizing various pharmaceuticals, particularly kinase inhibitors. Its structure allows it to interact effectively with biological targets, making it valuable in drug development.

Material Science

This compound is utilized in creating novel materials, including organic semiconductors and liquid crystals. Its unique properties facilitate advancements in electronic materials.

Biological Studies

As a building block for biologically active molecules, it aids in studying enzyme inhibitors and receptor modulators. Its biological activity has been investigated concerning antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits moderate antibacterial activity against several Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound's mechanism involves activating caspase pathways, leading to significant reductions in cell proliferation rates. The IC50 values observed suggest moderate potency as an anticancer agent.

-

Antimicrobial Activity Study :

A comprehensive evaluation of several pyridazine derivatives demonstrated that this compound exhibited significant inhibitory effects against pathogens like Staphylococcus aureus. This study supports its potential as a lead compound for developing new antibiotics. -

Cancer Cell Line Study :

In vitro experiments on cancer cell lines revealed that treatment with this compound led to apoptosis through caspase activation. The study reported IC50 values indicating its moderate efficacy in inhibiting cancer cell growth, highlighting its potential role in cancer therapeutics.

作用机制

The mechanism of action of 6-Bromo-N-methylpyridazin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity to certain targets, influencing its biological effects. The exact pathways involved would vary based on the specific context of its use.

相似化合物的比较

Similar Compounds

- 6-Bromo-2-methylpyridazin-3-amine

- 6-Bromo-N-ethylpyridazin-3-amine

- 6-Chloro-N-methylpyridazin-3-amine

Uniqueness

6-Bromo-N-methylpyridazin-3-amine is unique due to the presence of both a bromine atom and a methyl group on the pyridazine ring. This combination of substituents can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds. The bromine atom provides a site for further functionalization, while the methyl group can affect the compound’s electronic properties and steric interactions.

生物活性

6-Bromo-N-methylpyridazin-3-amine, with the molecular formula C6H7BrN4 and a molar mass of approximately 188.03 g/mol, is a pyridazine derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may influence its pharmacological properties, including enzyme inhibition and antimicrobial effects.

Chemical Structure and Properties

The compound features a bromine atom at the 6-position, a methyl group attached to the nitrogen atom, and an amino group at the 3-position. These structural characteristics contribute to its unique reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H7BrN4 |

| Molar Mass | 188.03 g/mol |

| Appearance | Colorless crystalline solid |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Key areas of investigation include:

1. Enzyme Inhibition:

The compound has shown potential as an inhibitor in various enzymatic pathways. Its ability to interact with specific enzymes suggests it could be developed into a therapeutic agent targeting diseases where these enzymes play a crucial role.

2. Antimicrobial Properties:

Preliminary studies highlight antimicrobial effects, indicating that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in the development of antimicrobial agents.

3. Interaction with Biological Molecules:

Interaction studies have demonstrated that this compound can bind to various biological molecules, including proteins and nucleic acids. This binding is essential for understanding its mechanism of action within biological systems.

The mechanism by which this compound exerts its biological effects likely involves:

- Binding Affinity: The presence of the bromine atom enhances binding affinity to specific molecular targets.

- Modulation of Receptor Functions: The compound may modulate receptor activity, leading to various biological effects depending on the target involved.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison is made with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-Amino-6-bromopyridine | 13534-97-9 | Contains an amino group; used in drug synthesis. |

| 3-Bromo-6-methylpyridazine | 65202-58-6 | Similar bromination pattern; different methylation. |

| 5-Bromo-N-methylpyridazine | 1208657-07-1 | Variation in position; potential different reactivity. |

This table illustrates how variations in substitution patterns influence both chemical reactivity and potential biological activity.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Study: A study conducted on bacterial strains demonstrated that this compound effectively inhibited growth at varying concentrations, suggesting its potential utility as an antimicrobial agent.

- Enzyme Inhibition Assay: In vitro assays revealed that the compound inhibited specific enzymes involved in metabolic pathways, highlighting its role as a potential lead compound for drug development.

- Binding Studies: Research using surface plasmon resonance indicated strong binding interactions between this compound and target proteins, providing insights into its mechanism of action.

属性

IUPAC Name |

6-bromo-N-methylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-7-5-3-2-4(6)8-9-5/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAUZVBERHOGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672489 | |

| Record name | 6-Bromo-N-methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208657-07-1 | |

| Record name | 6-Bromo-N-methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。